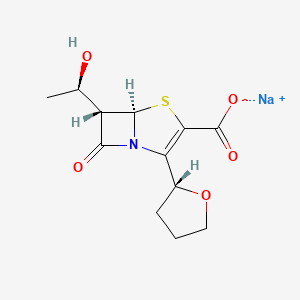

Faropenem sodium hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Faropenem sodium hydrate is an orally active beta-lactam antibiotic belonging to the penem group. It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound is resistant to some forms of extended-spectrum beta-lactamase, making it a valuable antibiotic in the treatment of various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of faropenem sodium hydrate involves several steps. One method includes dissolving faropenem sodium in purified water, heating the mixture to 50°C until the solid is completely dissolved, then slowly cooling the solution and allowing it to stand for 48 hours. The solids are then separated, filtered, and dried to obtain the product . Another method involves treating the compound with an alkali metal salt of a substituted or unsubstituted C5-10 carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent. The reaction mixture is then treated with water and a water-miscible solvent, and the hydrate of the alkali metal salt of faropenem is isolated .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of natural L-threonine as a raw material. The process is characterized by high productivity, low cost, simple operation, and suitability for industrialization .

Chemical Reactions Analysis

Types of Reactions: Faropenem sodium hydrate undergoes various chemical reactions, including hydrolysis, oxidation, photolysis, and thermal degradation. It is found to be unstable under these stress conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include alkali metal salts, palladium complexes, and organic solvents. The conditions often involve heating, cooling, and the use of water and water-miscible solvents .

Major Products Formed: The major products formed from the reactions of this compound include its hydrates and degradation products. The stability of these products can vary depending on the reaction conditions .

Scientific Research Applications

Faropenem sodium hydrate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to treat bacterial infections, including those caused by extended-spectrum beta-lactamase-producing bacteria . In chemistry, it is studied for its stability and degradation products . In medicine, it is used to treat urinary tract infections, community-acquired pneumonia, and acute bacterial sinusitis . In industry, it is valued for its broad-spectrum antibacterial activity and resistance to beta-lactamase .

Mechanism of Action

Faropenem sodium hydrate works by binding to and inhibiting an enzyme called penicillin-binding protein, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall. This inhibition weakens the bacterial cell wall, making it more susceptible to damage and ultimately leading to bacterial death .

Comparison with Similar Compounds

Faropenem sodium hydrate is unique among beta-lactam antibiotics due to its broad-spectrum activity and resistance to extended-spectrum beta-lactamase. Similar compounds include other penem antibiotics such as imipenem, meropenem, and ertapenem. this compound is distinguished by its oral activity and specific resistance profile .

List of Similar Compounds:- Imipenem

- Meropenem

- Ertapenem

- Doripenem

This compound stands out due to its oral bioavailability and effectiveness against a wide range of bacterial infections .

Properties

IUPAC Name |

sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-2-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(6-3-2-4-18-6)9(12(16)17)19-11(7)13;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6-,7+,11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOULZVQOIBHEE-VUKDEKJYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C(=O)[O-])C3CCCO3)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)C(=O)[O-])[C@H]3CCCO3)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14NNaO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.